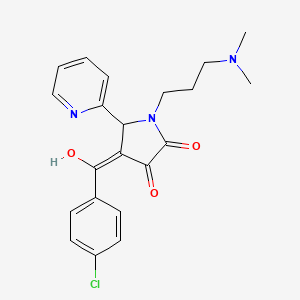

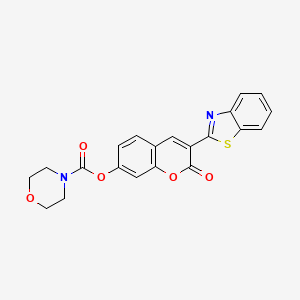

![molecular formula C21H21N5O6 B2541324 1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1219904-48-9](/img/structure/B2541324.png)

1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a derivative of pyrimidine-2,4-dione, a class of compounds known for their biological activities. The structure suggests that it may have potential as a pharmacological agent, possibly exhibiting anti-cancer or antithrombotic properties, as indicated by the activities of similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrimidine-2,4-diones involves the use of enamines and ureas to yield the desired compounds with good efficiency. For example, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from enamine precursors has been reported to proceed via thermal fusion with ureas, leading to a variety of products with potential biological activities . This suggests that the synthesis of the compound may also involve similar strategies, possibly utilizing enamines and ureas or related reagents.

Molecular Structure Analysis

The molecular structure of pyrimidine-2,4-diones is crucial for their biological activity. The presence of substituents such as piperidine or pyrrolidine, as well as benzoyl and benzyl groups, has been shown to enhance anti-cancer activities in these molecules . The compound contains a piperidine moiety and a benzo[d][1,3]dioxol-5-yl group, which may contribute to its potential biological activities based on structure-activity relationship studies.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine-2,4-diones can lead to a variety of products with different configurations and properties. For instance, the conversion of a benzyl-aminotetrahydropyridine derivative to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involves ozonolysis and oxidative hydrolysis, indicating that these compounds can undergo complex transformations . This knowledge can be applied to predict the reactivity and possible transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-2,4-diones are influenced by their substituents. Compounds with certain substituents have shown improved bioactivity, such as the pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which exhibit potent herbicidal activity and serve as protoporphyrinogen oxidase inhibitors . These properties suggest that the compound may also possess unique physical and chemical characteristics that could be explored for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Investigations

Compounds containing similar structural features have been synthesized and used for mechanistic investigations. For example, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has facilitated studies on the formation of various derivatives and the generation of NO or NO-related species in reactions, highlighting the utility of these compounds in understanding chemical reaction pathways and the formation of biologically relevant species (M. Sako, I. Yaekura, S. Oda, & K. Hirota, 2000).

Anti-inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, featuring benzodifuranyl, oxadiazepines, and thiazolopyrimidines moieties, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These findings indicate the potential of structurally related compounds in the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antimicrobial Studies

The synthesis of 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has led to compounds with promising antibacterial and antifungal activities, demonstrating the application of such structures in addressing microbial resistance and the development of new antimicrobials (Ravi R. Vidule, 2011).

Anti-Cancer Activities

The exploration of 1,3-dialkylated-pyrimidin-2,4-diones has shown significant anti-cancer activities against human tumor cell lines, with structure-activity relationship studies revealing the enhancement of anti-cancer activities through specific substitutions. This research underscores the potential of compounds with pyrimidin-2,4-dione moieties in cancer therapy (Palwinder Singh & Kamaldeep Paul, 2006).

Direcciones Futuras

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Mecanismo De Acción

Another compound, Piribedil, which is an antiparkisonian agent, acts as a dopamine agonist and also displays α2-adrenergic antagonist properties . Piribedil has also been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .

Propiedades

IUPAC Name |

1-[3-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O6/c27-17-5-8-25(21(29)22-17)9-6-18(28)26-7-1-2-14(11-26)20-24-23-19(32-20)13-3-4-15-16(10-13)31-12-30-15/h3-5,8,10,14H,1-2,6-7,9,11-12H2,(H,22,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNUFBJMPZWXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2541243.png)

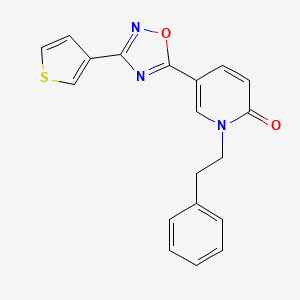

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2541244.png)

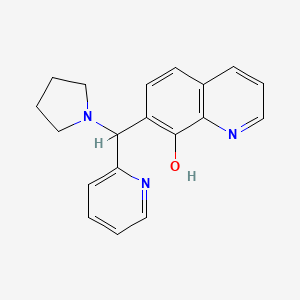

![2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2541251.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)

![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)